molecular formula C7H14 B044218 trans-1,3-Dimethylcyclopentane CAS No. 1759-58-6

trans-1,3-Dimethylcyclopentane

Cat. No.: B044218
CAS No.: 1759-58-6
M. Wt: 98.19 g/mol
InChI Key: XAZKFISIRYLAEE-RNFRBKRXSA-N
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Description

trans-1,3-Dimethylcyclopentane: is an organic compound with the molecular formula C₇H₁₄ . It is a stereoisomer of 1,3-dimethylcyclopentane, where the two methyl groups are positioned on opposite sides of the cyclopentane ring. This compound is part of the cycloalkane family, which are known for their ring structures and relatively inert nature .

Preparation Methods

Synthetic Routes and Reaction Conditions: trans-1,3-Dimethylcyclopentane can be synthesized through various organic reactions. One common method involves the hydrogenation of 1,3-dimethylcyclopentene in the presence of a suitable catalyst such as palladium on carbon. The reaction is typically carried out under high pressure and moderate temperature to ensure complete hydrogenation .

Industrial Production Methods: In an industrial setting, this compound can be produced through catalytic hydrogenation of 1,3-dimethylcyclopentene. The process involves the use of large-scale reactors and continuous flow systems to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: trans-1,3-Dimethylcyclopentane undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

trans-1,3-Dimethylcyclopentane has several applications in scientific research:

Mechanism of Action

The mechanism of action of trans-1,3-dimethylcyclopentane involves its interaction with various molecular targets and pathways. Due to its hydrophobic nature, it can integrate into lipid bilayers and affect membrane fluidity. It can also interact with proteins and enzymes, potentially altering their activity and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

    cis-1,3-Dimethylcyclopentane: The cis isomer where the two methyl groups are on the same side of the ring.

    1,2-Dimethylcyclopentane: Another isomer with methyl groups at different positions on the ring.

    Cyclopentane: The parent compound without any methyl substitutions.

Uniqueness: trans-1,3-Dimethylcyclopentane is unique due to its specific stereochemistry, which affects its physical and chemical properties. The trans configuration leads to different spatial arrangements and interactions compared to its cis isomer and other similar compounds. This uniqueness makes it valuable for studying stereoisomerism and its effects on chemical behavior .

Properties

IUPAC Name

(1R,3R)-1,3-dimethylcyclopentane
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InChI

InChI=1S/C7H14/c1-6-3-4-7(2)5-6/h6-7H,3-5H2,1-2H3/t6-,7-/m1/s1
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InChI Key

XAZKFISIRYLAEE-RNFRBKRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H](C1)C
Source PubChem
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Molecular Formula

C7H14
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DSSTOX Substance ID

DTXSID501015839
Record name trans-1,3-Dimethylcyclopentane
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Molecular Weight

98.19 g/mol
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Physical Description

Liquid; [Sigma-Aldrich MSDS]
Record name trans-1,3-Dimethylcyclopentane
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Vapor Pressure

65.8 [mmHg]
Record name trans-1,3-Dimethylcyclopentane
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CAS No.

1759-58-6
Record name trans-1,3-Dimethylcyclopentane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of trans-1,3-dimethylcyclopentane in the isomerization of cycloalkanes?

A: Research indicates that this compound appears as a minor product during the isomerization of cycloheptane catalyzed by sulfated zirconia. The reaction proceeds through a complex mechanism involving protonated cyclopropane intermediates. []

Q2: How was this compound isolated from petroleum?

A: While the provided abstract does not specify the isolation method, it highlights the successful isolation of this compound from petroleum alongside 3-methylhexane and trans-1,2-dimethylcyclopentane. [] This suggests the use of advanced separation techniques like preparative gas chromatography or high-performance liquid chromatography, commonly employed in petroleum analysis.

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